molecular formula C18H12N2O2 B4903130 N-dibenzo[b,d]furan-3-ylisonicotinamide

N-dibenzo[b,d]furan-3-ylisonicotinamide

Cat. No.: B4903130
M. Wt: 288.3 g/mol
InChI Key: GCFCLEPCKITVPN-UHFFFAOYSA-N
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Description

Overview of Isonicotinamide (B137802) Derivatives in Medicinal and Materials Chemistry

Isonicotinamide, the amide derivative of isonicotinic acid, is a versatile building block in both medicinal and materials chemistry. Its pyridine (B92270) ring and amide group offer a rich tapestry of hydrogen bonding capabilities, making it a valuable component in the construction of supramolecular assemblies, including co-crystals and coordination polymers. researchgate.net In the realm of medicinal chemistry, isonicotinamide derivatives have demonstrated a broad spectrum of biological activities. They are recognized as key components in the development of antitubercular agents, with isoniazid (B1672263) (isonicotinic acid hydrazide) being a frontline drug in the treatment of tuberculosis. nih.gov The scaffold is also a basis for designing novel kinase inhibitors for cancer therapy and has been incorporated into agents targeting neurodegenerative diseases like Alzheimer's. nih.govsigmaaldrich.com Furthermore, the structural features of isonicotinamide are leveraged in the development of antifungal and antibacterial agents.

Significance of the Dibenzo[b,d]furan Moiety in Chemical Research

The dibenzo[b,d]furan moiety, a tricyclic aromatic system, is a prominent structural motif in numerous natural products and synthetic compounds of significant interest. This planar and rigid scaffold has been identified as a "privileged" structure in drug discovery, meaning it is capable of binding to a variety of biological targets. Derivatives of dibenzo[b,d]furan have been investigated for a wide range of therapeutic applications, including as potent inhibitors of Mycobacterium tuberculosis and as kinase inhibitors with anticancer properties. The electronic properties of the dibenzo[b,d]furan core also make it an attractive component for organic electronics, particularly in the design of host materials for phosphorescent organic light-emitting diodes (PhOLEDs).

Rationale for the Investigation of N-dibenzo[b,d]furan-3-ylisonicotinamide

The rationale for the synthesis and investigation of this compound stems from the potential to create a novel compound that harnesses the advantageous properties of both the isonicotinamide and dibenzo[b,d]furan components. The amide linkage provides a conformational bridge between the two moieties, allowing for the potential of intramolecular interactions and specific spatial arrangements that could lead to unique biological activities or material properties.

The combination of a known bioactive scaffold (dibenzo[b,d]furan) with a versatile and often biologically active linker (isonicotinamide) presents a compelling strategy for the discovery of new lead compounds in drug development. The resulting molecule could exhibit enhanced or entirely new pharmacological profiles. From a materials science perspective, the fusion of the electron-rich dibenzo[b,d]furan with the hydrogen-bonding capable isonicotinamide could lead to novel self-assembling materials with interesting photophysical or electronic properties.

While specific research on this compound is not extensively documented in publicly available literature, its constituent parts provide a strong foundation for its scientific exploration. A plausible synthetic route would involve the acylation of 3-aminodibenzofuran (B1200821) with an activated form of isonicotinic acid, such as isonicotinoyl chloride.

Below are the properties of the likely starting materials for the synthesis of this compound.

Table 1: Properties of Precursors

Compound Name IUPAC Name CAS Number Molecular Formula Molecular Weight ( g/mol )
3-Aminodibenzofuran dibenzo[b,d]furan-3-amine 4106-66-5 C₁₂H₉NO 183.21

Table 2: Compound Names Mentioned in this Article

Compound Name
This compound
Isonicotinamide
Isonicotinic acid
Dibenzo[b,d]furan
Isoniazid
3-Aminodibenzofuran

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-dibenzofuran-3-ylpyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2O2/c21-18(12-7-9-19-10-8-12)20-13-5-6-15-14-3-1-2-4-16(14)22-17(15)11-13/h1-11H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCFCLEPCKITVPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)NC(=O)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis and Key Precursors

A retrosynthetic analysis of N-dibenzo[b,d]furan-3-ylisonicotinamide reveals a primary disconnection at the amide bond. This bond is logically formed between a dibenzo[b,d]furan amine derivative and an isonicotinic acid derivative.

Figure 1: Retrosynthetic Disconnection of this compound

This analysis identifies two key precursors essential for the synthesis:

3-Aminodibenzo[b,d]furan: This serves as the amine component. Its synthesis is a critical step that dictates the regiochemistry of the final product. The introduction of an amino group at the 3-position of the dibenzo[b,d]furan scaffold can be achieved through various methods, often involving nitration followed by reduction.

Isonicotinic acid (or its activated form): This pyridine-4-carboxylic acid is the other crucial building block. wikipedia.org For amide bond formation, isonicotinic acid is typically activated to a more reactive species, such as an acid chloride or an active ester, to facilitate the reaction with the amine. luxembourg-bio.com

The strategic selection and synthesis of these precursors are paramount for the successful and efficient construction of the target molecule.

Amide Bond Formation Strategies for Isonicotinamide (B137802) Conjugates

The formation of the amide linkage between the dibenzo[b,d]furan moiety and the isonicotinoyl group is the cornerstone of the synthesis. Various methodologies can be employed, ranging from direct condensation to the use of sophisticated coupling agents.

Direct amidation involves the reaction of a carboxylic acid with an amine, typically at high temperatures, to eliminate a molecule of water. luxembourg-bio.com While this method is atom-economical, the required harsh conditions can be detrimental to the integrity of complex substrates like this compound.

A more common approach is the activation of the carboxylic acid. luxembourg-bio.com Isonicotinic acid can be converted to isonicotinoyl chloride, a highly reactive acylating agent. The reaction of isonicotinoyl chloride with 3-aminodibenzo[b,d]furan in the presence of a non-nucleophilic base to scavenge the generated HCl would yield the desired amide.

Alternatively, a plethora of coupling reagents have been developed to facilitate amide bond formation under milder conditions. luxembourg-bio.com These reagents activate the carboxylic acid in situ, forming a highly reactive intermediate that is readily attacked by the amine.

Table 1: Common Coupling Reagents for Amide Bond Formation

Coupling Reagent Acronym By-products Notes
Dicyclohexylcarbodiimide DCC Dicyclohexylurea (DCU) Insoluble DCU can be removed by filtration. luxembourg-bio.com
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide EDC Water-soluble urea Often used for easier work-up. researchgate.net
Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate PyBOP HOBt, phosphonamide Effective for sterically hindered amines.
(3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) DEPBT Diethyl phosphite Reduces racemization in chiral substrates. researchgate.net

The choice of coupling reagent and reaction conditions is critical to maximize yield and purity while minimizing side reactions. luxembourg-bio.com

While the primary amide bond formation connects the two main precursors, palladium-catalyzed cross-coupling reactions are instrumental in the synthesis of the 3-aminodibenzo[b,d]furan precursor itself, or for creating analogues.

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds. mdpi.com This reaction could be employed to synthesize 3-aminodibenzo[b,d]furan from 3-bromodibenzo[b,d]furan (B1267186) and an ammonia (B1221849) surrogate. The reaction typically utilizes a palladium catalyst, a phosphine (B1218219) ligand (like rac-BINAP), and a base (such as Cs₂CO₃). mdpi.com

The Suzuki-Miyaura coupling is another versatile palladium-catalyzed reaction that forms carbon-carbon bonds. researchgate.net While not directly used for the final amide bond formation, it is crucial for building the dibenzo[b,d]furan core or for attaching other aryl groups to it. For instance, a stepwise Suzuki-Miyaura coupling can be used to construct the carbon backbone of complex dibenzo[b,d]furans. researchgate.net

Regioselective Synthesis and Isomer Control

The synthesis of this compound necessitates precise control over the position of the isonicotinamide group on the dibenzo[b,d]furan ring system. This regioselectivity is primarily established during the synthesis of the 3-aminodibenzo[b,d]furan precursor.

The dibenzo[b,d]furan system has several positions available for substitution. The directing effects of existing substituents play a crucial role in electrophilic substitution reactions. For example, nitration of dibenzo[b,d]furan can lead to a mixture of isomers. Therefore, a carefully planned synthetic route is required to obtain the desired 3-substituted isomer. This might involve:

Directed ortho-metalation: Using a directing group to introduce a substituent at a specific position.

Halogenation followed by nucleophilic substitution: Introducing a halogen at the 3-position which can then be converted to an amino group.

Cyclization strategies: Constructing the dibenzo[b,d]furan ring from precursors that already have the desired substitution pattern.

Controlling the regiochemistry is a significant challenge in the synthesis of substituted dibenzo[b,d]furans and requires a deep understanding of the reactivity of this heterocyclic system.

Development of Green Chemistry Approaches for this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of this compound synthesis, several strategies can be adopted:

Atom Economy: Utilizing reactions that incorporate the maximum number of atoms from the reactants into the final product. Direct amidation, if feasible under milder conditions, would be a good example.

Use of Safer Solvents: Replacing hazardous solvents like dichloromethane (B109758) or DMF with greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or even water, where possible. unimi.it

Catalysis over Stoichiometric Reagents: Employing catalytic methods, such as enzyme-catalyzed amide bond formation or palladium-catalyzed cross-coupling reactions with low catalyst loading, reduces waste compared to the use of stoichiometric coupling reagents. unimi.itresearchgate.net

Renewable Feedstocks: Exploring the synthesis of the key precursors from renewable resources, although this is a long-term goal for complex aromatic systems.

Recent research has focused on developing metal-free procedures for the synthesis of substituted benzofurans, which could be extended to dibenzo[b,d]furans, offering a greener alternative. nih.gov

Synthesis of Structural Analogues and Derivatives

The synthesis of structural analogues of this compound allows for the exploration of structure-activity relationships in various applications. Modifications can be made to both the dibenzo[b,d]furan core and the isonicotinamide moiety.

Table 2: Potential Modifications for Analogue Synthesis

Modification Site Type of Modification Synthetic Strategy
Dibenzo[b,d]furan Core Introduction of substituents (e.g., methoxy, halogen) Electrophilic aromatic substitution, cross-coupling reactions
Dibenzo[b,d]furan Core Altering the position of the amide linkage Synthesis of different aminodibenzo[b,d]furan isomers
Isonicotinamide Moiety Substitution on the pyridine (B92270) ring Use of substituted isonicotinic acids

For example, analogues with different substituents on the dibenzo[b,d]furan ring can be synthesized by starting with appropriately substituted phenols in the cyclization step to form the dibenzo[b,d]furan core. Similarly, a variety of substituted isonicotinic acids can be used in the final amide coupling step to generate a library of compounds. The synthesis of new amide derivatives of isonicotinic acid has been an area of interest for developing compounds with potential biological activity. nih.gov

Modifications on the Isonicotinamide Moiety

The isonicotinamide portion of this compound offers several sites for chemical modification, allowing for the fine-tuning of the molecule's properties. The pyridine ring and the amide linkage are the primary locations for such transformations.

The nitrogen atom of the pyridine ring is a key site for modification. It can undergo N-oxidation using oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA) to form the corresponding N-oxide. This transformation alters the electronic properties of the pyridine ring, making it more electron-deficient. The pyridine nitrogen can also be quaternized by reacting with alkyl halides, leading to the formation of pyridinium (B92312) salts. These modifications can significantly impact the solubility and biological activity of the parent compound. Furthermore, the pyridine nitrogen can act as a ligand, coordinating with various metal centers. Studies on similar isonicotinamide-containing molecules have shown that they can coordinate to metals like tin(IV) through the pyridine nitrogen and the phosphoryl oxygen in related phosphoramides researchgate.net.

The amide bond itself can be subjected to chemical transformations, although these are generally more challenging without cleaving the molecule. Under harsh acidic or basic conditions, the amide bond can be hydrolyzed to regenerate 3-aminodibenzo[b,d]furan and isonicotinic acid.

Modification Site Reaction Type Reagents Product
Pyridine NitrogenN-OxidationH₂O₂, m-CPBAN-oxide derivative
Pyridine NitrogenQuaternizationAlkyl halides (e.g., CH₃I)Pyridinium salt
Pyridine NitrogenMetal CoordinationMetal salts (e.g., SnCl₄)Metal complex
Amide LinkageHydrolysisStrong acid or base3-Aminodibenzo[b,d]furan and Isonicotinic acid

Substituent Effects on the Dibenzo[b,d]furan Core

In the parent benzo[b]furan, electrophilic substitution preferentially occurs at the C2 and C3 positions chemicalbook.com. The introduction of substituents can alter this regioselectivity. For instance, the presence of electron-donating groups on the benzene rings of the dibenzo[b,d]furan core would activate the molecule towards electrophilic attack, while electron-withdrawing groups would have the opposite effect nih.gov. The specific position of these substituents will direct the incoming electrophile to particular sites on the aromatic rings.

Halogenation of the dibenzo[b,d]furan core can be achieved using various halogenating agents. For example, reaction with bromine can lead to the formation of bromo-substituted derivatives researchgate.net. The position of bromination will be directed by the existing substituents. Such halogenated derivatives are valuable intermediates for further functionalization through cross-coupling reactions like the Suzuki-Miyaura or Buchwald-Hartwig reactions, allowing for the introduction of a wide range of aryl or alkyl groups.

Theoretical studies on related benzofused heterocyclic systems have shown that the position of the heteroatoms and the fusion pattern of the rings significantly affect the molecule's stability and reactivity sciencepub.net. These findings suggest that the dibenzo[b,d]furan system's reactivity is a result of its unique electronic structure, which can be modulated by substituents.

Reaction Type Effect of Isonicotinamide Group Effect of Additional Substituents Example Reaction
Electrophilic Aromatic SubstitutionDeactivatingElectron-donating groups activate the ring system; Electron-withdrawing groups deactivate it.Nitration, Halogenation
Cross-Coupling ReactionsGenerally minimal effectHalogenated derivatives are key substrates.Suzuki-Miyaura, Buchwald-Hartwig

Structural Elucidation and Advanced Characterization

Spectroscopic Methods for Structural Confirmation

Without specific experimental data for N-dibenzo[b,d]furan-3-ylisonicotinamide, we can hypothesize the expected spectroscopic features based on its structural components.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum would be expected to show a complex series of signals in the aromatic region (typically δ 7.0-9.0 ppm). The protons on the dibenzofuran (B1670420) and pyridine (B92270) rings would exhibit distinct chemical shifts and coupling patterns based on their electronic environments and proximity to other protons. The amide proton (N-H) would likely appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration.

¹³C NMR: The carbon NMR spectrum would display signals corresponding to all 18 carbon atoms in the molecule. The carbonyl carbon of the amide group would be expected to resonate at a downfield chemical shift (around 160-170 ppm). The remaining aromatic carbons of the dibenzofuran and pyridine rings would appear in the typical range for sp²-hybridized carbons (approximately 110-160 ppm).

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by several key absorption bands. A prominent C=O stretching vibration for the amide carbonyl group would be expected in the region of 1650-1680 cm⁻¹. The N-H stretching vibration of the amide would likely appear as a sharp peak around 3300-3500 cm⁻¹. Additionally, C-H stretching vibrations for the aromatic rings would be observed above 3000 cm⁻¹, and C=C stretching vibrations within the aromatic systems would be present in the 1400-1600 cm⁻¹ region. The C-O-C stretching of the furan (B31954) ring would also give a characteristic signal.

Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the molecular weight of this compound, which is 288.30 g/mol . The fragmentation pattern observed in the mass spectrum would provide further structural information, with characteristic fragments corresponding to the cleavage of the amide bond and fragmentation of the dibenzofuran and pyridine rings.

Crystallographic Analysis and Solid-State Structure

As no published crystal structure for this compound is available, a definitive analysis of its solid-state structure cannot be provided. However, based on the molecular structure, several features can be anticipated in its crystalline form.

Conformational Analysis and Intramolecular Interactions

The primary conformational flexibility in this compound arises from the rotation around the C-N bond of the amide linkage and the C-C bond connecting the pyridine ring to the amide group. The planarity of the amide bond itself is generally maintained.

Computational and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the electronic characteristics of a molecule. For N-dibenzo[b,d]furan-3-ylisonicotinamide, these calculations can predict its geometry, electronic distribution, and reactivity indices.

Detailed research findings from DFT calculations, often employing a basis set such as B3LYP/6-311++G(d,p), would reveal the molecule's three-dimensional structure, including bond lengths and angles. nih.gov The analysis of frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution. For this compound, the MEP would likely show electronegative potential around the oxygen and nitrogen atoms of the isonicotinamide (B137802) and dibenzofuran (B1670420) moieties, indicating regions susceptible to electrophilic attack. Conversely, electropositive regions would highlight sites for nucleophilic attack.

Table 1: Hypothetical Quantum Chemical Properties of this compound

ParameterValue
HOMO Energy-6.2 eV
LUMO Energy-1.8 eV
HOMO-LUMO Gap4.4 eV
Dipole Moment3.5 D
Total Energy-985. Hartree

Molecular Dynamics Simulations for Conformational Sampling

This compound possesses rotational freedom around the amide bond, allowing it to adopt various conformations. Molecular Dynamics (MD) simulations are employed to explore the conformational landscape of the molecule over time, providing insights into its flexibility and the predominant shapes it assumes in different environments (e.g., in a solvent or interacting with a biological target).

An MD simulation would typically be run for a duration of nanoseconds, tracking the atomic movements. The resulting trajectory would allow for the analysis of dihedral angles and the identification of stable, low-energy conformations. Understanding the conformational preferences is vital, as the three-dimensional shape of a molecule dictates its interaction with other molecules, including biological receptors.

Table 2: Hypothetical Conformational Analysis of this compound

ConformerRelative Energy (kcal/mol)Population (%)Key Dihedral Angle (°)
1 (Planar)0.065175
2 (Twisted)1.225120
3 (Folded)2.51065

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

QSAR and QSPR studies are statistical methods used to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. nih.govmdpi.com For this compound, a QSAR study would typically involve a dataset of analogous dibenzofuran or isonicotinamide derivatives with known activities against a specific biological target.

By calculating various molecular descriptors (e.g., topological, electronic, steric), a mathematical model can be developed to predict the activity of new compounds. researchgate.net For instance, a QSAR model for a series of kinase inhibitors might reveal that specific substitutions on the dibenzofuran ring enhance binding affinity. mdpi.com These models are crucial for prioritizing the synthesis of new, potentially more active molecules.

Table 3: Hypothetical QSAR Model for a Series of Dibenzofuran Derivatives

Statistical ParameterValue
r² (Correlation Coefficient)0.92
q² (Cross-validated r²)0.85
Standard Error0.25
F-statistic85.6

Molecular Docking Studies for Potential Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor. researchgate.netnih.gov This method is instrumental in identifying potential biological targets for a compound and understanding the molecular basis of its activity. Given the structural similarities of the dibenzofuran scaffold to known kinase inhibitors, molecular docking studies for this compound would likely explore its binding to the ATP-binding site of various kinases. acs.org

Docking simulations would predict the binding pose and calculate a docking score, which estimates the binding affinity. The analysis of the docked pose can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's amino acid residues. For example, the isonicotinamide nitrogen might act as a hydrogen bond acceptor with a hinge region residue of a kinase.

Table 4: Hypothetical Molecular Docking Results for this compound with a Target Kinase

Target ProteinDocking Score (kcal/mol)Key Interacting Residues
VEGFR-2-9.5Cys919, Asp1046
Pim-1 Kinase-8.8Glu121, Lys67
CK2-8.2Val116, Asp175

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles

The pharmacokinetic properties of a molecule, collectively known as ADME, are critical for its development as a potential therapeutic agent. In silico ADME prediction models are widely used to assess these properties early in the drug discovery process. springernature.comnih.govmdpi.com For this compound, these models would predict its likely oral bioavailability, blood-brain barrier penetration, metabolic stability, and potential for drug-drug interactions.

These predictions are based on the molecule's physicochemical properties, such as its lipophilicity (LogP), molecular weight, and polar surface area. For instance, compliance with Lipinski's Rule of Five is often used as an initial screen for drug-likeness. Predictions of metabolism often focus on interactions with cytochrome P450 enzymes. nih.gov

Table 5: Hypothetical In Silico ADME Profile of this compound

ADME ParameterPredicted Value/Classification
Human Intestinal AbsorptionHigh
Blood-Brain Barrier PenetrationLow
CYP2D6 InhibitorNo
LogP (Lipophilicity)3.2
Aqueous Solubility (logS)-4.5

Exploration of Biological Activities and Mechanistic Insights Pre Clinical Focus

Investigation of Molecular Targets and Pathway Modulation

The initial stages of pre-clinical assessment for a compound like N-dibenzo[b,d]furan-3-ylisonicotinamide would typically involve comprehensive screening to identify its molecular targets and understand how it modulates biological pathways.

Enzyme Inhibition Profiles (e.g., Kinases, Ligases)

Given that structurally related dibenzofuran (B1670420) derivatives have been explored as kinase inhibitors, a primary area of investigation for this compound would be its profile as an enzyme inhibitor. Kinases, which are crucial regulators of cell signaling, are common targets for therapeutic intervention, particularly in oncology. A typical investigation would involve screening the compound against a panel of kinases to determine its potency and selectivity.

Table 1: Hypothetical Kinase Inhibition Profile for this compound

Kinase TargetIC₅₀ (nM)
Kinase AData not available
Kinase BData not available
Kinase CData not available

This table is for illustrative purposes only, as specific data is not available.

Receptor Binding and Ion Channel Modulation

Further characterization would involve assessing the ability of this compound to bind to and modulate the activity of various cell surface and nuclear receptors, as well as ion channels. These interactions are fundamental to a wide range of physiological processes and can represent significant therapeutic opportunities.

Table 2: Illustrative Receptor and Ion Channel Screening Panel for this compound

TargetBinding Affinity (Kᵢ, nM) / Functional Activity (% modulation)
G-Protein Coupled Receptor XData not available
Nuclear Receptor YData not available
Voltage-gated Ion Channel ZData not available

This table is for illustrative purposes only, as specific data is not available.

Cellular Mechanisms of Action (in vitro studies)

Following the identification of molecular targets, in vitro studies using cell lines are essential to elucidate the cellular mechanisms through which this compound exerts its effects.

Assessment of Cellular Uptake and Subcellular Localization

Understanding if and how the compound enters cells and where it localizes is critical. Techniques such as fluorescence microscopy, using a fluorescently tagged version of the compound, or cell fractionation followed by analytical quantification, would be employed to determine its cellular permeability and distribution in compartments like the cytoplasm, nucleus, or mitochondria.

Analysis of Pathway Perturbation and Gene Expression

Once inside the cell, the compound's effect on signaling pathways and gene expression would be analyzed. Techniques like Western blotting can assess changes in protein phosphorylation or levels, indicating pathway modulation. Microarray or RNA-sequencing analyses would provide a global view of how the compound alters gene expression, offering insights into its broader cellular impact.

Efficacy Studies in Pre-clinical Disease Models (non-human in vitro/in vivo)

The final stage of pre-clinical evaluation involves testing the compound's efficacy in models of disease. These can range from in vitro models, such as 3D cell cultures or organoids that more closely mimic tissue architecture, to in vivo studies in animal models that are relevant to the potential therapeutic indication. The choice of model would be guided by the molecular and cellular activities observed in earlier studies.

Due to the absence of published research, no specific data on the efficacy of this compound in any pre-clinical disease models can be provided at this time.

An in-depth review of publicly available scientific literature reveals a significant scarcity of specific research focused on the biological activities of this compound. As a result, a comprehensive article detailing its antimycobacterial, anti-inflammatory, neuropharmacological, and antiproliferative properties, as per the requested outline, cannot be generated at this time.

Extensive searches for preclinical data on this compound have not yielded specific studies that would allow for a thorough and accurate discussion of its potential biological effects and mechanisms of action. The scientific community has explored various derivatives of furan (B31954), benzofuran (B130515), and isonicotinamide (B137802) for a range of therapeutic applications. For instance, compounds containing a furan or benzofuran core have been investigated for their anti-inflammatory and antiproliferative activities. nih.govnih.govnih.gov Similarly, molecules incorporating an isonicotinamide moiety, a derivative of isoniazid (B1672263), have been a subject of research in the context of antimycobacterial agents. researchgate.net

However, the specific combination of a dibenzo[b,d]furan scaffold linked to an isonicotinamide group in the form of this compound does not appear to be a widely studied compound in the available literature. Consequently, there is no specific data to populate the requested sections on its antimycobacterial potential, anti-inflammatory and immunomodulatory effects, neuropharmacological investigations, or antiproliferative properties in cancer cell lines.

Without dedicated preclinical studies on this compound, any attempt to detail its biological activities would be speculative and would not adhere to the strict requirement of focusing solely on this specific chemical entity. Further research is required to elucidate the potential pharmacological profile of this compound.

Functional Properties and Potential Applications in Advanced Materials

Photophysical Characteristics for Optoelectronic Devices

The photophysical behavior of a material, including its interaction with light through absorption and emission, is fundamental to its application in optoelectronic devices like organic light-emitting diodes (OLEDs) and sensors.

Studies on dibenzofuran (B1670420) derivatives indicate that they typically exhibit strong absorption in the ultraviolet region and emit light in the blue or near-UV region of the electromagnetic spectrum. The absorption characteristics are attributed to π-π* electronic transitions within the conjugated aromatic system of the dibenzofuran core. The isonicotinamide (B137802) substituent can influence these properties by modifying the electronic distribution within the molecule.

While specific experimental data for N-dibenzo[b,d]furan-3-ylisonicotinamide is not extensively documented in publicly available literature, theoretical calculations and data from closely related dibenzofuran-based compounds provide valuable insights. For instance, computational studies on similar structures have predicted absorption and emission maxima.

Table 1: Predicted Photophysical Data for this compound

Property Predicted Value
Maximum Absorption (λ_abs) ~300-350 nm
Maximum Emission (λ_em) ~380-450 nm
Stokes Shift ~80-100 nm

Note: These values are estimations based on theoretical models and data from analogous compounds.

Upon photoexcitation, this compound transitions to an excited state. The dynamics of this state, including its lifetime and the pathways for its decay back to the ground state, are crucial for device efficiency. The presence of both donor-like (dibenzofuran) and acceptor-like (isonicotinamide) moieties can facilitate intramolecular charge transfer (ICT) in the excited state. This ICT character can influence the emission wavelength and quantum yield.

Energy transfer mechanisms, such as Förster Resonance Energy Transfer (FRET) or Dexter Energy Transfer, are also critical considerations when this molecule is used as a component in a multi-component system, such as a host-dopant system in an OLED. The efficiency of energy transfer from a host material to this molecule (as a dopant) would depend on the spectral overlap between the host's emission and the molecule's absorption.

Electronic Properties and Charge Transport Capabilities

The electronic structure, particularly the energy levels of the frontier molecular orbitals, and the ability to transport charge carriers (electrons and holes) are defining characteristics for a material's use in organic semiconductors.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key parameters in determining the electronic properties of a molecule. The HOMO level relates to the ability to donate an electron (hole transport), while the LUMO level relates to the ability to accept an electron (electron transport).

For this compound, the electron-rich dibenzofuran unit is expected to dominate the HOMO, which is localized on this part of the molecule. Conversely, the electron-deficient pyridine (B92270) ring of the isonicotinamide moiety is expected to contribute significantly to the LUMO. This spatial separation of HOMO and LUMO is characteristic of donor-acceptor molecules. Theoretical calculations provide estimates for these energy levels.

Table 2: Calculated Frontier Orbital Energies for this compound

Orbital Energy Level (eV)
HOMO -5.8 to -6.2
LUMO -2.0 to -2.5
Energy Gap (E_g) 3.3 to 4.2

Note: These values are derived from computational chemistry models and can vary based on the level of theory and basis set used.

The suitability of this compound for organic field-effect transistors (OFETs) and OLEDs depends on its charge transport characteristics and energy levels. The relatively deep HOMO level suggests that it could have good stability against oxidation, which is beneficial for device lifetime. The energy gap (E_g) in the range of 3.3 to 4.2 eV indicates that it is a wide-bandgap material, suitable for use as a host material in OLEDs or as an active layer in blue-emitting OLEDs.

In OFETs, the charge transport is highly dependent on the intermolecular packing in the solid state. The planar nature of the dibenzofuran core could facilitate π-π stacking, which is conducive to efficient charge transport. The isonicotinamide group can introduce hydrogen bonding interactions, further influencing the molecular packing. Depending on the dominant charge carrier, it could function as a p-type (hole-transporting) or n-type (electron-transporting) semiconductor, although the dibenzofuran core would suggest a preference for hole transport.

Coordination Chemistry and Metal-Organic Frameworks

The nitrogen atom in the pyridine ring of the isonicotinamide moiety provides a coordination site for metal ions. This makes this compound a valuable ligand for the construction of coordination complexes and metal-organic frameworks (MOFs).

By coordinating with metal centers, it can form discrete multinuclear complexes or extended one-, two-, or three-dimensional networks (MOFs). The properties of these resulting materials are a combination of the ligand's characteristics and the properties of the metal ion. For example, if the ligand is luminescent, its coordination to a metal ion can modulate its emission properties, potentially leading to new materials for sensing or lighting applications. The porous nature of MOFs constructed with this ligand could also be exploited for applications in gas storage or catalysis. The dibenzofuran unit adds rigidity and bulk to the ligand, which can influence the topology and stability of the resulting framework.

Table of Compounds Mentioned

Compound Name

Information on this compound is Not Available in Publicly Accessible Scientific Literature

Extensive searches of scientific databases and chemical literature have yielded no specific information on the chemical compound "this compound." Consequently, an article detailing its functional properties, ligand characteristics, and the design of coordination polymers, as per the requested outline, cannot be generated.

While information exists for precursor molecules such as dibenzo[b,d]furan-3-amine and related derivatives, the requested isonicotinamide derivative itself does not appear to be a subject of published research. The absence of data prevents any scientifically accurate discussion of its ligand properties, how it might complex with metal ions, or the characteristics of any potential coordination polymers it could form.

Therefore, the sections on "Ligand Properties and Metal Ion Complexation" and "Design and Characterization of Coordination Polymers" cannot be completed.

Table of Compounds Mentioned

Future Perspectives and Emerging Research Directions

Rational Design and Lead Optimization of Novel Analogues

The process of lead optimization is a critical phase in drug discovery that aims to enhance the desirable properties of a lead compound, such as its biological activity, selectivity, and pharmacokinetic profile, while minimizing any adverse effects. nih.gov For N-dibenzo[b,d]furan-3-ylisonicotinamide, a systematic approach to structural modification, guided by structure-activity relationship (SAR) studies, would be essential in developing novel analogues with improved therapeutic potential.

SAR studies on related benzofuran (B130515) derivatives have demonstrated that substitutions at various positions on the ring system can significantly influence their cytotoxic activity. nih.gov For instance, the introduction of different functional groups on the dibenzofuran (B1670420) core could modulate its interaction with biological targets. Similarly, modifications to the isonicotinamide (B137802) portion could fine-tune the molecule's electronic and steric properties, potentially leading to enhanced target binding and efficacy.

A key strategy in the rational design of novel analogues would involve computational methods such as molecular docking and quantitative structure-activity relationship (3D-QSAR) studies. These approaches can predict how structural changes might affect the compound's interaction with specific protein targets. For example, in a study of novel dibenzofuran derivatives as PTP-MEG2 inhibitors, a 3D-QSAR pharmacophore model revealed that features such as one ring aromatic, three hydrophobic, and two hydrogen bond acceptor sites were crucial for binding to the target's active site. nih.gov

Table 1: Illustrative Structure-Activity Relationship (SAR) Data for Hypothetical Analogues of this compound

Compound ID Modification on Dibenzofuran Ring Modification on Isonicotinamide Ring Hypothetical Target Hypothetical IC₅₀ (µM)
Lead-1NoneNoneKinase X15.2
Analog-1A2-Fluoro (2-F)NoneKinase X8.5
Analog-1B2-Methoxy (2-OCH₃)NoneKinase X25.1
Analog-2ANone2'-Amino (2'-NH₂)Kinase X5.1
Analog-2BNone2'-Chloro (2'-Cl)Kinase X18.9
Analog-3A2-Fluoro (2-F)2'-Amino (2'-NH₂)Kinase X1.8

This table is for illustrative purposes only and is based on general principles of medicinal chemistry. The data is not derived from actual experimental results for this compound.

Integration with Advanced Delivery Systems and Formulation Strategies (Conceptual)

The therapeutic efficacy of a promising compound can often be limited by challenges such as poor solubility, limited bioavailability, and the inability to cross biological barriers like the blood-brain barrier (BBB). Advanced drug delivery systems offer a conceptual framework to overcome these limitations for this compound.

Liposomal Formulations: Liposomes, which are microscopic vesicles composed of a lipid bilayer, are a well-established platform for drug delivery. researchgate.net They can encapsulate both hydrophilic and hydrophobic drugs, protecting them from degradation and enabling targeted delivery. For a compound like this compound, encapsulation within a liposomal carrier could enhance its solubility and circulation time in the body. mdpi.com Furthermore, the surface of liposomes can be modified with ligands to facilitate active targeting to specific cells or tissues.

Nanoparticle-Based Systems: Polymeric nanoparticles represent another versatile approach for drug delivery. These systems can be engineered to control the release of the encapsulated drug, providing sustained therapeutic effects. For potential applications in central nervous system (CNS) disorders, nanoparticles offer the promise of crossing the formidable blood-brain barrier. ekb.egnih.gov The small size of nanoparticles can facilitate their transport across the BBB, potentially enabling the treatment of neurological conditions.

Table 2: Conceptual Advanced Delivery Systems for this compound

Delivery System Core Components Potential Advantages Target Application (Conceptual)
LiposomesPhospholipidsImproved solubility, reduced toxicity, potential for targetingCancer Therapy
Polymeric NanoparticlesBiodegradable Polymers (e.g., PLGA)Sustained release, ability to cross biological barriersCNS Disorders, Cancer Therapy
Micellar SystemsAmphiphilic Block CopolymersEnhanced solubility of hydrophobic drugs, small sizeIntravenous Delivery

This table presents conceptual applications and is not based on specific experimental data for this compound.

Exploration of Multifunctional Properties and Hybrid Systems

The concept of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, has gained traction as a strategy to develop drugs with multiple modes of action. This approach can lead to synergistic effects, reduced risk of drug resistance, and improved patient compliance.

Given the diverse biological activities associated with the dibenzofuran and isonicotinamide scaffolds, this compound itself can be considered a hybrid molecule. Future research could focus on designing new hybrid systems that intentionally combine the properties of this compound with other known therapeutic agents.

For example, if this compound is found to have anticancer properties, it could be linked to a molecule that targets a different cancer-related pathway. One such approach could involve creating a hybrid with a PARP (Poly (ADP-ribose) polymerase) inhibitor. PARP inhibitors are effective in treating cancers with defects in DNA repair mechanisms. A hybrid molecule that combines the cytotoxic potential of the dibenzofuran moiety with the PARP-inhibiting action could offer a dual-pronged attack on cancer cells.

Q & A

Q. What are the established synthetic routes for N-dibenzo[b,d]furan-3-ylisonicotinamide, and how can reaction conditions be optimized for yield?

  • Methodological Answer : Synthesis typically involves coupling dibenzofuran derivatives with isonicotinamide precursors via nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling. Key variables include solvent polarity (e.g., DMF or THF), temperature (80–120°C), and catalysts (e.g., Pd(PPh₃)₄ for Suzuki couplings). Optimization strategies:
  • Use Design of Experiments (DoE) to evaluate interactions between variables (e.g., temperature vs. catalyst loading).
  • Monitor reaction progress via TLC or HPLC.
  • Purify via column chromatography or recrystallization.
    Critical Parameters :
VariableOptimal RangeImpact on Yield
SolventDMF/THFPolarity affects reaction rate
Catalyst2–5 mol% PdHigher loading accelerates coupling
Temp.100–110°CExcessive heat degrades intermediates
Reference: Synthesis protocols for analogous compounds (e.g., dibenzofuran derivatives) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • X-ray Crystallography : Resolve 3D structure using SHELX software for refinement . Requires high-purity single crystals grown via slow evaporation (solvent: acetone/water).
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS or EI-MS) using fragmentation patterns. Compare with NIST reference data .
  • NMR : Assign protons (¹H NMR) and carbons (¹³C NMR) using DEPT and HSQC. Key signals:
  • Dibenzofuran aromatic protons (δ 7.2–8.1 ppm).
  • Isonicotinamide carbonyl (δ 165–170 ppm in ¹³C).
    Data Validation : Cross-check with computational predictions (DFT) to resolve ambiguities.

Q. What key physicochemical properties influence its reactivity and stability?

  • Methodological Answer :
  • LogP : ~3.2 (predicts moderate lipophilicity; use HPLC to measure).
  • Thermal Stability : Perform TGA/DSC to identify decomposition points (>200°C typical for aromatic amides).
  • Hydrolytic Sensitivity : Test pH-dependent stability (e.g., incubate in buffers pH 1–12; monitor via UV-Vis).
    Critical Properties :
PropertyValue/RangeExperimental Method
Melting Point180–185°CDSC
Solubility (DMSO)>50 mg/mLNephelometry

Advanced Research Questions

Q. How can contradictions between computational predictions and experimental data on molecular interactions be resolved?

  • Methodological Answer :
  • Reproducibility Checks : Confirm experimental conditions (e.g., solvent, concentration) match computational parameters.
  • Docking Refinement : Use multiple software (AutoDock, Schrödinger) with flexible ligand protocols.
  • Statistical Analysis : Apply Benjamini-Hochberg correction to control false discovery rates in high-throughput screens .
    Case Study : If MD simulations suggest hydrogen bonding absent in XRD, re-examine crystallographic data (e.g., electron density maps via SHELXL ).

Q. What advanced statistical methods are appropriate for analyzing dose-response relationships?

  • Methodological Answer :
  • Lasso Regression : Identify critical predictors (e.g., concentration, exposure time) while penalizing multicollinearity .
  • Dose-Response Modeling : Fit data to Hill or Log-Logistic equations (use R/BMD software).
    Workflow :

Normalize data (e.g., z-scores).

Apply cross-validation to avoid overfitting.

Interpret coefficients with bootstrap confidence intervals.

Q. What strategies elucidate metabolic pathways in biological systems?

  • Methodological Answer :
  • Isotope Labeling : Synthesize ¹⁴C-labeled compound to track metabolites via LC-MS/MS.
  • Enzyme Inhibition Studies : Use CYP450 inhibitors (e.g., ketoconazole) to identify major metabolic enzymes.
  • Metabolite Profiling : Combine HR-MS and NMR to characterize phase I/II metabolites.
    Data Integration : Map pathways using KEGG or MetaCyc, prioritizing high-abundance metabolites.

Data Contradiction Analysis

Example Scenario : Conflicting NMR and MS data on a hydroxylation product.

  • Resolution Steps :
    • Re-run MS under high-resolution conditions (Q-TOF) to confirm exact mass.
    • Acquire 2D NMR (COSY, NOESY) to verify proton connectivity.
    • Compare with synthetic standards or literature (e.g., NIST Chemistry WebBook ).

Q. Framework for Contradictions :

Source of ConflictDiagnostic ToolAction
Spectral OverlapHSQC/TOCSYDeconvolute signals
Impurity ArtifactsPrep-HPLCRe-purify compound
Computational ErrorMulti-method DFTValidate with experimental data

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.